1,4,7,10-Tetratert-butylperylen

Übersicht

Beschreibung

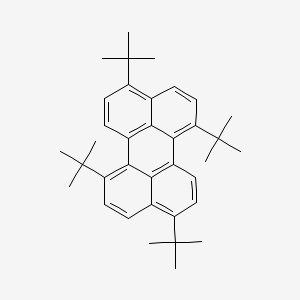

1,4,7,10-Tetratert-butylperylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of four tert-butyl groups attached to a perylene core. This compound is known for its high thermal stability and unique electronic properties, making it valuable in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C36H44

- Molar Mass : 476.73 g/mol

- Density : 1.030 g/cm³

- Melting Point : 364-366 °C

- Boiling Point : 595.0 ± 45.0 °C (predicted)

- Flash Point : 319.124 °C

- Vapor Pressure : 0 mmHg at 25 °C

Organic Optoelectronic Devices

TBPe is primarily utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high thermal stability and excellent photoluminescent properties make it an ideal candidate for these applications.

Case Study: OLEDs

Recent studies have demonstrated that TBPe can be used as a host material in hyperfluorescent white light-emitting diodes (WOLEDs). In a notable study, TBPe was combined with other fluorescent emitters to achieve high efficiency and luminance in OLED devices. The energy transfer mechanisms facilitated by TBPe contribute to enhanced device performance, showcasing its potential in next-generation lighting technologies .

Photonic Applications

The compound's ability to absorb and emit light effectively makes it suitable for various photonic applications, including sensors and lasers.

Data Table: Photonic Properties of TBPe

| Property | Value |

|---|---|

| Absorption Maximum | ~400 nm |

| Emission Maximum | ~470 nm |

| Quantum Yield | High (>90%) |

In photonic sensors, TBPe's stability under different environmental conditions allows for reliable performance in detecting various chemical species through fluorescence quenching methods.

Material Science

In material science, TBPe is explored as an additive in polymer composites to improve mechanical and optical properties.

Application in Coatings

TBPe is also used as a solvent and additive in paints and coatings due to its excellent solubility and ability to enhance the durability of the coating films . The incorporation of TBPe improves the film-forming characteristics while providing UV protection, making it valuable for outdoor applications.

Synthesis of Derivatives

The synthesis of regioisomerically pure derivatives of TBPe has opened avenues for further research into functional materials. These derivatives exhibit varied electronic properties that can be tailored for specific applications in electronics and photonics .

Synthesis Overview

The synthesis process involves the modification of existing perylene compounds to introduce tert-butyl groups at specific positions, enhancing solubility and stability while maintaining desirable electronic characteristics.

Wirkmechanismus

Target of Action

1,4,7,10-Tetratert-butylperylene is a highly efficient fluorescent small molecule doped dye . It is primarily targeted towards organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs) .

Mode of Action

The mode of action of 1,4,7,7,10-Tetratert-butylperylene involves its interaction with the organic material in the optoelectronic devices. When co-doped with other materials like MEH-PPV, it can improve the luminescence performance of the device . This interaction results in the production of multi-layer structure devices, which can effectively reduce electrode quenching and improve the performance of electroluminescent devices .

Biochemical Pathways

The biochemical pathways affected by 1,4,7,10-Tetratert-butylperylene are primarily related to the light-emitting processes in the optoelectronic devices. The compound’s fluorescent properties enhance the device’s luminescence performance . The downstream effects include improved device performance and efficiency .

Result of Action

The result of the action of 1,4,7,10-Tetratert-butylperylene is the enhanced performance of the optoelectronic devices. Its interaction with the organic material in the devices leads to improved luminescence and overall device efficiency .

Action Environment

The action of 1,4,7,10-Tetratert-butylperylene can be influenced by environmental factors such as temperature and the presence of other materials in the device. For instance, its high thermal stability allows it to function effectively in various temperature conditions . Additionally, its performance can be enhanced when co-doped with other materials .

Biochemische Analyse

Biochemical Properties

It is known to be a highly efficient fluorescent small molecule doped dye

Cellular Effects

It is known to improve the luminescence performance of devices when co-doped with MEH-PPV

Molecular Mechanism

It is known to effectively reduce electrode quenching and improve the performance of electroluminescent devices

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 1,4,7,10-Tetratert-butylperylene is typically carried out through chemical synthetic methods. One common method involves the reaction of tert-butanol with 2-bromobenzene, followed by purification of the target product through distillation .

Industrial Production Methods: In industrial settings, the synthesis of 1,4,7,10-Tetratert-butylperylene may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes the use of organic solvents such as toluene and dimethylformamide, which facilitate the reaction and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4,7,10-Tetratert-butylperylene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, leading to substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while substitution reactions may produce various tert-butyl-substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Perylene: A polycyclic aromatic hydrocarbon with similar electronic properties but lacking the tert-butyl groups.

1,4,7,10-Tetramethylperylene: A derivative with methyl groups instead of tert-butyl groups, offering different solubility and reactivity.

1,4,7,10-Tetraethylperylene: Another derivative with ethyl groups, providing distinct physical and chemical properties.

Uniqueness: 1,4,7,10-Tetratert-butylperylene stands out due to its high thermal stability, solubility in organic solvents, and superior electronic properties. These characteristics make it particularly suitable for use in advanced optoelectronic applications, where stability and performance are critical .

Biologische Aktivität

1,4,7,10-Tetratert-butylperylene (TBPe) is a perylene derivative known for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,4,7,10-Tetratert-butylperylene is characterized by four tert-butyl groups attached to the perylene core. The presence of these bulky substituents enhances its solubility and alters its electronic properties compared to other perylene derivatives.

Anticancer Properties

Research indicates that TBPe exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

- Apoptosis Induction : TBPe can trigger apoptosis in cancer cells by activating intrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : Studies have demonstrated that TBPe can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Antimicrobial Activity

TBPe has also been investigated for its antimicrobial properties. It has been found to inhibit the growth of certain bacterial strains and fungi, suggesting potential applications in treating infections .

Case Studies

- In Vitro Studies : A study reported that TBPe showed a dose-dependent inhibition of cell growth in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 5 to 15 µM depending on the cell type .

- In Vivo Studies : Animal models treated with TBPe exhibited reduced tumor sizes compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight .

Biochemical Pathways

TBPe influences several biochemical pathways:

- Reactive Oxygen Species (ROS) Production : TBPe treatment leads to increased ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

- Signal Transduction Pathways : The compound modulates key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .

Comparative Analysis with Other Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 1,4,7,10-Tetratert-butylperylene (TBPe) | High | Moderate | Induces apoptosis; inhibits cell cycle |

| 2,5-Di-tert-butylperylene | Moderate | Low | ROS production; signal modulation |

| Perylene | Low | High | Direct membrane disruption |

Eigenschaften

IUPAC Name |

1,4,7,10-tetratert-butylperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGBGJGAHVLTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621642 | |

| Record name | 1,4,7,10-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677275-33-1 | |

| Record name | 1,4,7,10-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.